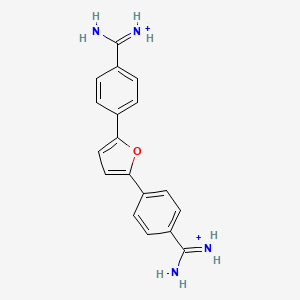
2,5-Bis(4-Guanylphenyl)furan
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,5-Bis(4-Guanylphenyl)furan, also known as this compound, is a useful research compound. Its molecular formula is C18H18N4O+2 and its molecular weight is 306.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Q & A
Basic Research Questions
Q. What synthetic routes are available for 2,5-Bis(4-Guanylphenyl)furan, and how can experimental conditions be optimized for yield and purity?
The compound is typically synthesized via multi-step routes involving condensation and cyclization reactions. A key intermediate, 2,5-bis(4-cyanophenyl)furan, can be prepared using a modified Stetter reaction with 4-cyanobenzaldehyde and a Mannich base, followed by guanylation . Optimization strategies include:
- Catalyst selection : Transition metals (Ru, Rh, Pd) enhance reaction selectivity and reduce side reactions like furan ring hydrogenation .
- Solvent systems : Polar aprotic solvents (e.g., DMF) improve intermediate stability.
- Temperature control : Maintaining ≤80°C minimizes decomposition of thermally sensitive intermediates .
Q. Which analytical techniques are critical for characterizing this compound and its intermediates?
Advanced spectroscopic and chromatographic methods are essential:
- Mass spectrometry (MS) : Confirms molecular weight (e.g., ESI-MS for protonated ions) and fragmentation patterns .
- NMR spectroscopy : 1H/13C NMR identifies substituent positioning on the furan ring .
- Chromatography : HPLC with UV detection (λ ~254 nm) monitors purity, while GC-MS tracks volatile intermediates .
Q. What is the proposed mechanism of antiprotozoal activity for this compound?
The compound binds to DNA minor grooves via its dicationic structure, inhibiting replication in protozoa like Trypanosoma and Pneumocystis. Structural studies show planar aromatic systems and amidine groups are critical for electrostatic interactions with DNA phosphate backbones .
Advanced Research Questions
Q. How do structural modifications (e.g., substituent variations) influence the pharmacokinetics and DNA-binding affinity of this compound derivatives?
- Substituent effects : Electron-withdrawing groups (e.g., -CN) enhance DNA affinity but reduce solubility. Methyl or methoxy groups improve bioavailability by increasing lipophilicity .
- Prodrug strategies : N-methoxyamidine prodrugs (e.g., DB289) enhance blood-brain barrier permeability via passive diffusion, which is converted to the active form (DB75) in vivo .
Q. What methodologies resolve discrepancies between in vitro and in vivo efficacy data for this compound?
- Metabolic profiling : LC-MS/MS identifies active metabolites and degradation products in plasma/tissues .
- Pharmacokinetic modeling : Compartmental models correlate in vitro IC50 values with in vivo dosing, accounting for protein binding and clearance rates .
Q. How can chemobiocatalytic approaches improve the sustainability of synthesizing furan-based intermediates?
One-pot systems combining chemical and enzymatic catalysis enable direct conversion of glucose to 2,5-bis(hydroxymethyl)furan (BHMF), a precursor. Key steps include:
- Enzymatic dehydration : Glucose isomerase converts glucose to fructose, which is dehydrated to HMF.
- Catalytic hydrogenation : Ru/C catalysts reduce HMF to BHMF with >90% yield under mild conditions (50°C, 2 bar H2) .
Q. What experimental designs mitigate toxicity risks during preclinical development?
- In vitro assays : Ames tests (for mutagenicity) and cytotoxicity screens (e.g., HepG2 cells) identify acute toxicity thresholds .
- In vivo models : Rodent studies track organ-specific toxicity (e.g., liver/kidney histopathology) and maximum tolerated doses (MTD) .
Q. Data Contradiction Analysis
Q. How should researchers address conflicting reports on catalytic efficiency in furan hydrogenation?
Discrepancies arise from variations in:
- Catalyst pretreatment : Reduction temperature (e.g., 300°C vs. 500°C) alters metal dispersion and active sites .
- Substrate purity : Residual solvents (e.g., DMSO) poison catalysts, requiring rigorous purification via column chromatography .
Q. Why do thermodynamic properties (e.g., boiling points) of furan derivatives vary across studies?
- Measurement techniques : Static vs. dynamic methods yield differing values for vapor pressure and enthalpy .
- Isomeric impurities : Unreported regioisomers (e.g., 2,4-substituted vs. 2,5-substituted furans) skew data .
Q. Methodological Recommendations
Q. What strategies enhance reproducibility in crystallographic studies of this compound analogs?
Propiedades
Fórmula molecular |
C18H18N4O+2 |
|---|---|
Peso molecular |
306.4 g/mol |
Nombre IUPAC |
[amino-[4-[5-[4-[amino(azaniumylidene)methyl]phenyl]furan-2-yl]phenyl]methylidene]azanium |
InChI |
InChI=1S/C18H16N4O/c19-17(20)13-5-1-11(2-6-13)15-9-10-16(23-15)12-3-7-14(8-4-12)18(21)22/h1-10H,(H3,19,20)(H3,21,22)/p+2 |
Clave InChI |
ZJHZBDRZEZEDGB-UHFFFAOYSA-P |
SMILES canónico |
C1=CC(=CC=C1C2=CC=C(O2)C3=CC=C(C=C3)C(=[NH2+])N)C(=[NH2+])N |
Sinónimos |
2,5-BAPF 2,5-bis(4-amidinophenyl)furan 2,5-bis(4-amidinophenyl)furan dihydrochloride 2,5-bis(4-guanylphenyl)furan DB-75 compound DB75 furamidine WR 199385 WR-199385 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















